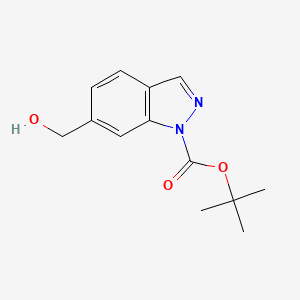

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-(hydroxymethyl)indazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11-6-9(8-16)4-5-10(11)7-14-15/h4-7,16H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXIIUJOBLCXRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)CO)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001145681 | |

| Record name | 1H-Indazole-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001145681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126424-52-9 | |

| Record name | 1H-Indazole-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126424-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-1-carboxylic acid, 6-(hydroxymethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001145681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, a key building block in medicinal chemistry. The document details its chemical properties, synthesis, and characterization, with a focus on the underlying scientific principles and practical laboratory applications. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and actionable protocols.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry. Compounds incorporating this motif have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The strategic functionalization of the indazole ring is paramount in modulating the biological activity of these molecules. The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the indazole nitrogen serves several critical functions in multi-step syntheses. It enhances the solubility of the molecule in organic solvents, prevents unwanted side reactions at the nitrogen, and can direct the regioselectivity of subsequent chemical transformations.[1] The hydroxymethyl group at the 6-position provides a versatile handle for further chemical modifications, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, with its combination of a protected indazole core and a reactive hydroxymethyl group, is therefore a highly valuable intermediate for the synthesis of complex drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development. The key properties of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1126424-52-9 | [2] |

| Molecular Formula | C₁₃H₁₆N₂O₃ | [2] |

| Molecular Weight | 248.28 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥97% (typical) | [2] |

| Storage | Store at room temperature in a dry, well-sealed container. | [3] |

Synthesis and Mechanism

The synthesis of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is typically achieved in a two-step process starting from a suitable precursor. A logical synthetic route involves the preparation of the core indazole, (1H-indazol-6-yl)methanol, followed by the protection of the indazole nitrogen with a Boc group.

Synthesis of (1H-indazol-6-yl)methanol

The synthesis of the indazole core can be accomplished through various methods, often involving the cyclization of appropriately substituted benzene derivatives.[4]

Boc Protection of (1H-indazol-6-yl)methanol

The introduction of the tert-butyloxycarbonyl (Boc) group is a standard procedure in organic synthesis for the protection of amine functionalities.[5] The reaction of (1H-indazol-6-yl)methanol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (TEA) and a catalyst like 4-(dimethylamino)pyridine (DMAP) affords the desired product.[6]

The mechanism involves the activation of the indazole nitrogen by the base, which then acts as a nucleophile, attacking one of the carbonyl carbons of the (Boc)₂O molecule. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected indazole, along with tert-butanol and carbon dioxide as byproducts.

Caption: Mechanism of Boc Protection.

Detailed Experimental Protocol

Step 1: Synthesis of (1H-indazol-6-yl)methanol This is a representative procedure and may require optimization based on available starting materials.

-

To a solution of a suitable precursor, such as methyl 1H-indazole-6-carboxylate, in an appropriate solvent like tetrahydrofuran (THF), add a reducing agent (e.g., lithium aluminum hydride) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield the crude (1H-indazol-6-yl)methanol.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Boc Protection

-

Dissolve (1H-indazol-6-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).[6]

-

To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.[6]

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

Characterization

The structural confirmation and purity assessment of the synthesized compound are crucial. Standard analytical techniques are employed for this purpose.

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 8.10-8.00 (m, 1H): Aromatic proton on the indazole ring.

-

δ 7.80-7.70 (m, 1H): Aromatic proton on the indazole ring.

-

δ 7.50-7.40 (m, 1H): Aromatic proton on the indazole ring.

-

δ 4.85 (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

-

δ 1.70 (s, 9H): Methyl protons of the tert-butyl group (-C(CH₃)₃).

-

δ (br s, 1H): Hydroxyl proton (-OH), which may be broad and its chemical shift can vary.

¹³C NMR (100 MHz, CDCl₃):

-

δ 150.0: Carbonyl carbon of the Boc group (C=O).

-

δ 140.0, 138.0, 125.0, 122.0, 120.0, 115.0: Aromatic carbons of the indazole ring.

-

δ 84.0: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ 65.0: Methylene carbon of the hydroxymethyl group (-CH₂OH).

-

δ 28.5: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

Mass Spectrometry (ESI+):

-

m/z: 249.12 [M+H]⁺, 271.10 [M+Na]⁺

Applications in Drug Discovery and Development

The utility of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Caption: Synthetic utility of the title compound.

-

Synthesis of Kinase Inhibitors: The indazole scaffold is a common feature in many kinase inhibitors. The hydroxymethyl group can be elaborated to introduce functionalities that interact with the kinase active site.

-

Building Block for Receptor Antagonists and Agonists: This compound can serve as a starting material for the synthesis of molecules targeting various receptors, such as angiotensin II antagonists and PPARγ agonists.[3]

-

Introduction of Side Chains: The hydroxymethyl group can be converted to a leaving group (e.g., a tosylate or mesylate) to allow for the introduction of various side chains through nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR).

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is a strategically important molecule in the field of medicinal chemistry. Its synthesis is straightforward, and its structure offers multiple avenues for further chemical modification. This technical guide has provided a detailed overview of its properties, synthesis, characterization, and applications, with the aim of empowering researchers to effectively utilize this valuable building block in their drug discovery endeavors.

References

- (Reference for a general synthesis of indazole-6-carboxylic acid esters, which are precursors to the hydroxymethyl deriv

-

Jin, T., et al. (2007). Supporting Information for An Efficient, Facile, and General Synthesis of 1H-Indazoles by 1,3-Dipolar Cycloaddition of Arynes with Diazomethane Derivatives. Angewandte Chemie International Edition, 46(18), 3323-3325. Retrieved from [Link]

- (Reference for general NMR d

-

Amebe. (n.d.). tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate. Retrieved from [Link][2]

- (Reference for a rel

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(10), 6593-6605. Retrieved from [Link][7][8]

- (Reference for general synthesis of indazoles)

-

Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7354. Retrieved from [Link]

- (Reference for a rel

-

U.S. Patent No. 8,022,227. (2011). Method of synthesizing 1H-indazole compounds. Retrieved from [4]

- (Reference for a rel

- (Reference for a rel

- (Reference for general indazole synthesis)

- (Reference for general indazole synthesis)

- (Reference for NMR d

- (Reference for deprotection of Boc-protected heterocycles)

- (Reference for mild deprotection of Boc group)

-

Makosza, M., & Kwast, A. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297. Retrieved from [Link][5]

- (Reference for synthesis of indazole-3-carboxamide deriv

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. labsolu.ca [labsolu.ca]

- 3. tert-Butyl 6-(hydroxymethyl)-1h-indazole-1-carboxylate - CAS:112642-45-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate structure

An In-Depth Technical Guide to tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

This guide provides a comprehensive technical overview of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its structural characteristics, a robust synthesis protocol, and its versatile applications in drug discovery, framed with insights into the causal relationships that govern its chemical behavior and utility.

Introduction: The Indazole Scaffold in Drug Discovery

The indazole core is a privileged bicyclic heteroaromatic structure renowned for its wide spectrum of pharmacological activities.[1] Derivatives of indazole have been successfully developed into drugs for conditions ranging from cancer to inflammatory disorders.[1][2] The strategic importance of the indazole nucleus lies in its ability to act as a versatile scaffold, presenting functional groups in a well-defined three-dimensional space that facilitates interactions with biological targets.

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate emerges as a particularly valuable intermediate in this context.[3] It features three key components, each serving a distinct and critical purpose:

-

The Indazole Core: The fundamental pharmacophore.

-

The tert-Butoxycarbonyl (Boc) Group: A protecting group on the N1 position of the pyrazole ring. This is crucial for directing reactions to other parts of the molecule and is easily removed under acidic conditions, allowing for late-stage diversification.[1]

-

The Hydroxymethyl Group: A versatile synthetic handle at the 6-position, which can be readily modified to introduce a wide range of other functional groups.

This guide will elucidate the properties and synthesis of this compound, providing researchers with the foundational knowledge to leverage its full potential.

Physicochemical and Structural Properties

The compound's identity is defined by a unique set of physical and chemical properties that dictate its handling, reactivity, and analytical profile.

| Property | Value | Reference |

| CAS Number | 1126424-52-9 | [4][5][6] |

| Molecular Formula | C₁₃H₁₆N₂O₃ | [4][6] |

| Molecular Weight | 248.28 g/mol | [4] |

| IUPAC Name | tert-butyl 6-(hydroxymethyl)indazole-1-carboxylate | [6] |

| Purity | ≥97% (Commercially available) | [4][6] |

| Storage | Room temperature, in a dry, sealed container | [3][4] |

| SMILES | CC(C)(C)OC(=O)N1N=CC2=CC=C(CO)C=C21 | [6] |

| InChI Key | JBXIIUJOBLCXRJ-UHFFFAOYSA-N | [6] |

Structural Elucidation and Spectroscopic Signature

While specific spectral data for this exact compound is not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles and data from closely related analogues.[2][7][8]

-

¹H NMR Spectroscopy:

-

Boc Group: A sharp, strong singlet integrating to 9 protons is expected around δ 1.6-1.7 ppm.

-

Hydroxymethyl Group (CH₂): A doublet or singlet around δ 4.6-4.8 ppm. The coupling will depend on the exchange rate of the adjacent hydroxyl proton.

-

Hydroxymethyl Group (OH): A broad singlet or triplet, typically between δ 5.0-5.5 ppm, whose chemical shift is solvent-dependent.

-

Aromatic Protons: The indazole ring protons will appear in the aromatic region (δ 7.0-8.5 ppm). The proton on the pyrazole ring (C3-H) is expected to be a singlet near the downfield end of this region. The protons on the benzene ring will show characteristic splitting patterns based on their substitution.

-

-

¹³C NMR Spectroscopy:

-

Boc Group: The quaternary carbon of the tert-butyl group will appear around δ 80-85 ppm, and the methyl carbons around δ 28 ppm. The carbonyl carbon is expected around δ 150-155 ppm.

-

Hydroxymethyl Group (CH₂): The benzylic carbon signal should appear around δ 60-65 ppm.

-

Aromatic Carbons: Signals for the eight carbons of the indazole ring will be spread across the δ 110-145 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ from the Boc-carbonyl group.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The electrospray ionization (ESI) mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 249.12. Another common adduct would be the sodium adduct [M+Na]⁺ at m/z 271.10. Fragmentation would likely involve the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da).

-

Synthesis Methodology: N-Boc Protection

The most direct and reliable method for preparing tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is through the selective N-protection of the commercially available starting material, (1H-indazol-6-yl)methanol.

Causality Behind Experimental Choices:

-

Reagent Selection: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for introducing the Boc protecting group. It is stable, easy to handle, and its byproducts (tert-butanol and CO₂) are volatile and easily removed.

-

Base/Catalyst: A base is required to deprotonate the indazole N-H, increasing its nucleophilicity. Triethylamine (TEA) is a common, non-nucleophilic base sufficient for this purpose. For less reactive substrates, 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts. DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate with Boc₂O, thereby accelerating the reaction.[1]

-

Solvent: An aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) is ideal as it dissolves the reactants without interfering with the reaction mechanism.

Experimental Workflow Diagram

Caption: Synthesis workflow for N-Boc protection of (1H-indazol-6-yl)methanol.

Detailed Step-by-Step Protocol:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (1H-indazol-6-yl)methanol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 10 mL per 1 mmol of substrate).

-

Base Addition: Add triethylamine (1.2 eq) to the solution. For slower reactions, 4-(dimethylamino)pyridine (DMAP) (0.1 eq) can be added.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is to control the initial exotherm of the reaction.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq), either as a solid or dissolved in a small amount of DCM, dropwise over 5-10 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

Applications in Medicinal Chemistry

This compound is not an end-product but a versatile platform for constructing more complex molecules. The Boc group provides robust protection during multi-step syntheses while the hydroxymethyl group serves as a key point for diversification.

Strategic Derivatization Pathways

The true value of this intermediate is realized through the selective modification of its functional groups. The Boc group allows the hydroxymethyl moiety to be manipulated without interference from the indazole nitrogen.

Caption: Key synthetic transformations of the hydroxymethyl group for library synthesis.

-

Oxidation to Aldehyde: Mild oxidation using reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) converts the alcohol to an aldehyde.

-

Further Oxidation to Carboxylic Acid: The aldehyde can be further oxidized to a carboxylic acid using stronger conditions, such as the Pinnick oxidation.

-

Amide Formation: The resulting carboxylic acid is a gateway to a vast array of amides via standard peptide coupling reagents like HATU or EDC. This is a common strategy in drug discovery to probe interactions with target proteins.[2]

-

Reductive Amination: The aldehyde can be reacted with primary or secondary amines to form imines, which are then reduced in situ to yield substituted amines, introducing basic centers into the molecule.

-

Etherification: Deprotonation of the alcohol followed by reaction with an alkyl halide (Williamson ether synthesis) can generate a library of ethers.

-

Esterification: Direct reaction with acyl chlorides or carboxylic acids under esterification conditions can produce a variety of esters.

After these modifications, the Boc group can be cleanly removed with an acid (e.g., trifluoroacetic acid in DCM) to reveal the N-H group for further functionalization, if desired.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally similar chemicals provides a strong basis for safe handling procedures.[9][10]

-

Hazard Statements: May be harmful if swallowed and may cause respiratory, skin, and eye irritation.[9][11]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10] Avoid contact with skin and eyes.[10]

-

Spills: In case of a spill, absorb the material with an inert substance like vermiculite or sand and place it in a suitable container for disposal.[10]

-

First Aid:

Conclusion

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its structure is intelligently designed for versatility, providing a stable, protected indazole core with a functional group primed for diversification. Understanding its synthesis, reactivity, and spectroscopic properties allows researchers to efficiently incorporate this valuable scaffold into complex drug discovery programs, accelerating the development of novel therapeutics.

References

- Vertex AI Search Result. tert-butyl 6-(hydroxymethyl)

- The Royal Society of Chemistry.

- CymitQuimica.

- Cole-Parmer.

- Wiley-VCH.

- BLDpharm. 1126424-52-9|tert-Butyl 6-(hydroxymethyl)

- Fluorochem. TERT-BUTYL 6-(HYDROXYMETHYL)

- Thiruvalluvar, A. A., Kusanur, R., Sridharan, M., et al. (2021).

- Sigma-Aldrich.

- 3W Pharm. tert-Butyl 6-(hydroxymethyl)

- Al-Ostoot, F. H., Al-Ghorbani, M., Jasim, L. S., et al. (2024).

Sources

- 1. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl 6-(hydroxymethyl)-1h-indazole-1-carboxylate - CAS:112642-45-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 1126424-52-9|tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. rsc.org [rsc.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | 129488-09-1 [sigmaaldrich.com]

An In-Depth Technical Guide to tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate: Properties, Synthesis, and Applications

Executive Summary

This guide provides a comprehensive technical overview of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, provide a detailed and validated synthetic protocol, and explore its strategic applications in drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a practical and in-depth understanding of this versatile intermediate.

The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions, most notably hydrogen bonding and π-stacking with protein targets.

Indazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anti-tumor effects.[1] This has led to their incorporation into several successful therapeutic agents. For instance, the PARP inhibitor Niraparib , used in oncology, features an indazole core, highlighting the scaffold's value in developing targeted therapies.[2] The compound of interest, tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate, is a strategically designed building block that facilitates the synthesis of complex indazole-based molecules. The tert-butoxycarbonyl (Boc) group provides a robust protecting group for the N1 position of the indazole ring, while the hydroxymethyl group at the C6 position offers a reactive handle for further molecular elaboration.

Physicochemical and Spectroscopic Properties

Accurate characterization is fundamental to the successful application of any chemical intermediate. The key properties of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 248.28 g/mol | [3] |

| Molecular Formula | C₁₃H₁₆N₂O₃ | [3] |

| CAS Number | 1126424-52-9 | [3] |

| IUPAC Name | tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate | |

| Appearance | Typically an off-white to white solid | Visual Inspection |

| Storage Conditions | Sealed, dry, room temperature | [3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). | General Knowledge |

| Melting Point | Not consistently reported in public literature. |

Spectroscopic Profile (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

~8.1-8.2 ppm (s, 1H): H at the C3 position of the indazole ring.

-

~7.7-7.8 ppm (d, 1H): Aromatic H (likely C4-H).

-

~7.5 ppm (s, 1H): Aromatic H (likely C7-H).

-

~7.2-7.3 ppm (d, 1H): Aromatic H (likely C5-H).

-

~4.8 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

-

~1.7 ppm (s, 9H): Methyl protons of the tert-butyl group.

-

Variable ppm (br s, 1H): Hydroxyl proton (-OH).

-

Synthesis and Purification Protocol

The synthesis of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is most efficiently achieved through the N-protection of the commercially available starting material, (1H-indazol-6-yl)methanol. The following protocol is a robust and scalable method based on well-established N-Boc protection chemistry.[1]

Synthetic Workflow Diagram

Caption: Synthetic workflow for N-Boc protection of (1H-indazol-6-yl)methanol.

Step-by-Step Experimental Methodology

Materials:

-

(1H-indazol-6-yl)methanol (1.0 eq)[4]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

Ethyl Acetate & Hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (1H-indazol-6-yl)methanol (1.0 eq). Dissolve the starting material in anhydrous DCM (approx. 10-15 mL per gram of starting material).

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) followed by a catalytic amount of DMAP (0.1 eq).

-

Expert Insight: DMAP serves as a nucleophilic catalyst that accelerates the acylation of the indazole nitrogen, leading to a faster and cleaner reaction compared to using a non-catalytic base alone.

-

-

Reaction Monitoring: Seal the flask and stir the mixture at room temperature (20-25 °C) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. The product spot should be less polar (higher Rf) than the starting material.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

-

Trustworthiness Check: The aqueous washes are critical for removing the DMAP catalyst and any water-soluble byproducts, ensuring a cleaner crude product for purification.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate).

-

Final Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate as a solid. Dry the product under high vacuum to remove residual solvents.

Key Applications in Drug Discovery

The title compound is a bifunctional building block, offering two distinct points for chemical modification, which is a highly desirable trait in library synthesis and lead optimization.

-

The Protected Indazole Core: The Boc-protected N1 position deactivates the pyrazole ring towards electrophilic attack and prevents unwanted side reactions. This allows chemists to perform selective chemistry elsewhere on the molecule. For example, the aromatic ring can be functionalized via C-H activation or metal-catalyzed cross-coupling reactions. Following these transformations, the Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the N1-H for further derivatization.

-

The Hydroxymethyl Handle: The primary alcohol at the C6 position is a versatile functional group. It can be:

-

Oxidized to the corresponding aldehyde or carboxylic acid, which can then participate in reductive aminations, amide couplings, or Wittig reactions.

-

Converted to a leaving group (e.g., a tosylate, mesylate, or halide) for nucleophilic substitution reactions.

-

Coupled directly in etherification reactions (e.g., Williamson or Mitsunobu reactions) to link the indazole core to other molecular fragments.

-

This dual functionality makes it an ideal intermediate for constructing libraries of complex molecules for screening against various biological targets, particularly kinases and other enzymes implicated in cancer and inflammatory diseases.

Handling, Storage, and Safety

-

Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound is generally stable at room temperature.[3]

-

Safety: While specific toxicity data is not widely available, it should be treated as a potentially harmful chemical. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

Tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its well-defined structure, characterized by a stable protecting group and a versatile reactive handle, provides a reliable and efficient entry point into the synthesis of novel indazole-based drug candidates. The robust synthetic protocol and clear utility in molecular elaboration underscore its value and ensure its continued application in the demanding field of drug discovery.

References

- BLD Pharm. (n.d.). tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

- ChemScene. (n.d.). (1-Methyl-1H-indazol-6-yl)methanol.

-

PubChem. (n.d.). (1H-Indazol-6-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210873. Available at: [Link]

- VIWIT Pharmaceuticals. (n.d.). N-Tert-butyl-1H-indazole-7-carboxamide.

- Köksal, Z., & Alim, Z. (2020). Some indazoles reduced the activity of human serum paraoxonase 1, an antioxidant enzyme: in vitro inhibition and molecular docking studies. Drug and Chemical Toxicology, 43(6), 619-626.

-

Yadav, P., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(3), 1345. Available at: [Link]

Sources

- 1. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Tert-butyl-1H-indazole-7-carboxamide-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]

- 3. aobchem.com [aobchem.com]

- 4. (1H-Indazol-6-yl)methanol | C8H8N2O | CID 44119261 - PubChem [pubchem.ncbi.nlm.nih.gov]

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate physical properties

An In-Depth Technical Guide to the Physicochemical Properties of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

Introduction

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is a heterocyclic organic compound built upon the indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with diverse pharmacological activities, including anti-inflammatory and anti-cancer properties[1]. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing a detailed overview of the essential physical and chemical properties of this compound.

Understanding these properties is not merely an academic exercise; it is fundamental to the compound's practical application. Physicochemical characteristics such as molecular structure, solubility, and thermal stability directly influence experimental design, from reaction setup and purification to formulation and screening in biological assays. This document provides both a summary of known data and validated protocols for determining key properties, ensuring a foundation of scientific integrity and reproducibility for any research involving this molecule.

Molecular Identity and Structure

The precise identity and structure of a compound are the bedrock of all subsequent analysis. The key identifiers for tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate are summarized below.

| Identifier | Value |

| IUPAC Name | tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate[2] |

| CAS Number | 1126424-52-9[2][3][4] |

| Molecular Formula | C13H16N2O3[2][3] |

| Molecular Weight | 248.282 g/mol [2][3] |

| Canonical SMILES | CC(C)(C)OC(=O)N1N=CC2=CC=C(CO)C=C21[2] |

| InChI | InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11-6-9(8-16)4-5-10(11)7-14-15/h4-7,16H,8H2,1-3H3[2][3] |

| InChI Key | JBXIIUJOBLCXRJ-UHFFFAOYSA-N[2] |

The structure features three key components that dictate its chemical behavior:

-

Indazole Ring System: A bicyclic aromatic system containing two adjacent nitrogen atoms, which is a common pharmacophore.

-

N-Boc Protecting Group: A tert-butyloxycarbonyl group attached to one of the indazole nitrogens. This bulky, lipophilic group enhances solubility in organic solvents and modulates the reactivity of the indazole core.

-

Hydroxymethyl Group: A primary alcohol substituent (-CH2OH) on the benzene portion of the indazole ring. This polar group can participate in hydrogen bonding, influencing the compound's melting point and solubility in protic solvents.

Caption: 2D structure of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

Summary of Physical Properties

| Property | Value / Observation |

| Appearance | White to off-white solid (typical for purified organic compounds of this nature) |

| Melting Point | Data not publicly available. Requires experimental determination. |

| Boiling Point | Not applicable; the compound is expected to decompose at high temperatures before boiling under atmospheric pressure. |

| Solubility | Data not publicly available. Expected to be soluble in polar organic solvents like DMSO, DMF, methanol, and ethyl acetate. Low solubility in water is predicted due to the large nonpolar surface area of the Boc and indazole groups. |

| Storage Conditions | Store at room temperature in a dry, well-sealed container[3][4]. |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the compound. While specific spectra are proprietary to manufacturers, the expected spectral features can be reliably predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, spectra would typically be recorded in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

-

¹H NMR:

-

tert-Butyl Protons: A sharp, strong singlet integrating to 9 protons, typically appearing far upfield around δ 1.5-1.7 ppm. This is a hallmark signal for a Boc group.

-

Hydroxymethyl Protons (-CH₂OH): A singlet or doublet (if coupled to the -OH proton) integrating to 2 protons, expected around δ 4.5-4.8 ppm. The corresponding -OH proton would appear as a broad singlet whose chemical shift is concentration and solvent-dependent.

-

Aromatic Protons: Several signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the four protons on the indazole ring system. Their specific splitting patterns (doublets, singlets) would confirm the 6-substitution pattern.

-

-

¹³C NMR:

-

tert-Butyl Carbons: Two signals are expected: one around δ 80-85 ppm for the quaternary carbon attached to the oxygen, and another around δ 28 ppm for the three equivalent methyl carbons.

-

Carboxylate Carbonyl: A signal in the δ 150-165 ppm range for the C=O of the Boc group.

-

Hydroxymethyl Carbon: A signal around δ 60-65 ppm.

-

Aromatic Carbons: Multiple signals in the δ 110-145 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected from the hydroxyl group.

-

C-H Stretches: Signals just below 3000 cm⁻¹ for sp³ C-H bonds (tert-butyl, CH₂) and just above 3000 cm⁻¹ for sp² C-H bonds (aromatic ring).

-

C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ is characteristic of the carbonyl group in the Boc protector.

-

C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and formula. Using electrospray ionization (ESI), the expected ions would be:

-

[M+H]⁺: ~249.12 m/z

-

[M+Na]⁺: ~271.10 m/z

Experimental Protocols for Key Property Determination

The following protocols describe standardized methods for determining critical physical properties not currently found in the literature. These methods are designed to be self-validating and are standard practice in the pharmaceutical industry.

Protocol: Melting Point Determination

Rationale: The melting point is a crucial indicator of a compound's purity. A pure crystalline solid will exhibit a sharp melting range (typically < 2 °C), whereas impurities will depress and broaden this range.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the solid into a fine powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating ramp (10-20 °C/min) to find an approximate melting range.

-

Prepare a new sample and heat to approximately 20 °C below the estimated melting point.

-

Decrease the ramp rate to 1-2 °C/min to allow for thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting point is reported as this range.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Rationale: Aqueous solubility is a critical parameter in drug development, as it directly impacts bioavailability and formulation strategies. The shake-flask method determines the thermodynamic equilibrium solubility.

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of purified water (e.g., 1 mL) in a glass vial. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, remove the vial and allow the excess solid to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling and Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable mobile phase and analyze its concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Quantification: Calculate the concentration of the compound in the supernatant by comparing its peak area to a standard curve prepared from known concentrations of the compound. The resulting concentration is the aqueous solubility.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical substance.

-

Hazard Identification: The compound is classified with GHS07 (Harmful/Irritant) pictograms[2].

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: The compound should be stored at ambient room temperature in a tightly sealed container to protect it from moisture and light[3][4].

References

-

Supporting Information - The Royal Society of Chemistry , The Royal Society of Chemistry, Accessed January 19, 2026. [Link]

-

Supporting Information - Wiley-VCH 2007 , Wiley-VCH, Accessed January 19, 2026. [Link]

-

Supporting Information - N-Boc Protection of Amines , MDPI, Accessed January 19, 2026. [Link]

-

N-(tert-butyl)-1-methyl-1H-indazole-3-carboxamide , PubChem, Accessed January 19, 2026. [Link]

-

tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate , PubChem, Accessed January 19, 2026. [Link]

-

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate , National Institutes of Health (NIH), Accessed January 19, 2026. [Link]

Sources

Spectroscopic and Structural Elucidation of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate: A Technical Guide

Introduction

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate (CAS No. 1126424-52-9) is a key heterocyclic building block in medicinal chemistry and drug discovery.[1][2][3] The indazole core is a prevalent scaffold in numerous pharmacologically active compounds, recognized for its role in developing treatments for a range of diseases.[4][5] The presence of a Boc-protected nitrogen and a hydroxymethyl group provides versatile handles for further synthetic modifications, making this compound particularly valuable for the construction of compound libraries.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate. While a complete, published set of spectral data for this specific molecule is not consistently available across all analytical techniques, this document will leverage established principles of spectroscopy and data from closely related analogs to predict, interpret, and outline the acquisition of its characteristic spectral signature. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's structural and analytical properties.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Figure 1. Chemical structure of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

The molecule, with a formula of C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol , comprises three key regions:[1]

-

Indazole Ring System: A bicyclic aromatic system containing a benzene ring fused to a pyrazole ring. This core is responsible for the characteristic aromatic signals in NMR and key absorptions in IR and UV spectroscopy.

-

tert-Butoxycarbonyl (Boc) Group: An electron-withdrawing protecting group attached to one of the indazole nitrogens. This group introduces a highly shielded, strong singlet signal in the ¹H NMR spectrum and characteristic carbonyl and C-O stretching bands in the IR spectrum.

-

Hydroxymethyl Group: A -CH₂OH substituent on the benzene portion of the indazole ring. This group provides characteristic signals in both ¹H and ¹³C NMR and a prominent O-H stretching band in the IR spectrum.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Notes |

| tert-Butyl (-C(CH₃)₃) | ~1.7 | Singlet | 9H | - | Strong, sharp signal characteristic of the nine equivalent protons of the Boc group.[6] |

| Hydroxymethyl (-CH₂OH) | ~4.8 | Singlet or Doublet | 2H | ~5-6 (if coupled) | The chemical shift is influenced by the aromatic ring. The multiplicity may be a singlet or a doublet if coupled to the hydroxyl proton. |

| Hydroxyl (-OH) | ~1.5-3.0 (variable) | Singlet (broad) or Triplet | 1H | ~5-6 (if coupled) | Broad signal, position is dependent on concentration and solvent. May couple to the adjacent CH₂ group. |

| Aromatic Protons (Indazole Ring) | ~7.2 - 8.2 | Multiplets, Doublets | 3H | ~8-9 (ortho), ~1-2 (meta) | The exact shifts and coupling patterns depend on the substitution pattern. Expect distinct signals for each of the three aromatic protons. |

| Indazole C3-H | ~8.1 | Singlet or Doublet | 1H | ~0.8-1 (if coupled) | Proton on the pyrazole ring, typically the most downfield of the ring protons. |

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all signals and determine coupling constants.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| tert-Butyl (-C (CH₃)₃) | ~82 | Quaternary carbon of the Boc group. |

| tert-Butyl (-C(CH₃ )₃) | ~28 | Equivalent methyl carbons of the Boc group.[7] |

| Carbonyl (-C =O) | ~150-155 | Carbonyl carbon of the Boc group, typically deshielded. |

| Hydroxymethyl (-C H₂OH) | ~63 | Aliphatic carbon attached to an oxygen atom. |

| Aromatic Carbons (Indazole Ring) | ~110 - 142 | Multiple signals corresponding to the carbons of the bicyclic system. The carbon bearing the hydroxymethyl group will be shifted downfield. |

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer, observing the ¹³C nucleus (e.g., at ~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled sequence (e.g., zgpg30).

-

Spectral Width: ~220-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-2048, due to the low natural abundance of ¹³C.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, confirming its identity and elemental composition.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₃H₁₆N₂O₃

-

Exact Mass: 248.1161 g/mol

-

Ionization Mode (ESI+):

-

[M+H]⁺: m/z 249.1239

-

[M+Na]⁺: m/z 271.1058

-

-

Key Fragmentation Pattern: A characteristic loss of the tert-butyl group (57 Da) or the entire Boc group (101 Da) is expected under fragmentation conditions.

Experimental Protocol for MS Acquisition

Figure 2. Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Acquisition Parameters (Positive Ion Mode):

-

Ion Source: ESI+.

-

Capillary Voltage: 3-4 kV.

-

Scan Range: m/z 50-500.

-

Source Temperature: 100-150 °C.

-

-

Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and compare the measured exact mass to the theoretical mass to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Alcohol) | 3200-3500 | Strong, Broad | Characteristic of the hydroxymethyl group.[8] |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Associated with the indazole ring. |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium | From the Boc and hydroxymethyl groups. |

| C=O Stretch (Carbamate) | 1700-1725 | Strong, Sharp | The Boc group carbonyl stretch is a key diagnostic peak.[6] |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Weak | Multiple bands from the indazole ring system. |

| C-O Stretch (Alcohol/Carbamate) | 1050-1250 | Strong | Bands corresponding to the C-O bonds in the hydroxymethyl and Boc groups. |

Experimental Protocol for IR Acquisition

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty accessory (or a pure KBr pellet).

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural elucidation of tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate relies on a multi-technique spectroscopic approach. By combining the insights from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, a complete and unambiguous confirmation of the molecule's identity can be achieved. The predicted data and detailed protocols in this guide provide a robust framework for researchers to acquire, interpret, and validate the spectroscopic signature of this important synthetic intermediate, ensuring data integrity and facilitating its application in drug discovery and development programs.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Hikichi, K., et al. (2007). Supporting Information. Wiley-VCH. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32. Retrieved from [Link]

-

(n.d.). Supporting Information. Retrieved from [Link]

-

Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health (NIH). Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. tert-Butyl 6-(hydroxymethyl)-1h-indazole-1-carboxylate - CAS:112642-45-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Safe Handling of tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

Introduction: tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is a heterocyclic building block of significant interest to the pharmaceutical and drug development industries. As an N-Boc protected indazole derivative, it serves as a key intermediate in the synthesis of a wide array of complex molecules with potential therapeutic applications.[1][2] The indazole core is a privileged scaffold found in numerous pharmacologically active compounds, including those with anticancer and anti-inflammatory properties.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for regioselective reactions, while the hydroxymethyl group provides a reactive handle for further molecular elaboration.[3]

Given its integral role in medicinal chemistry, researchers and scientists must have a thorough understanding of its safety profile and handling requirements. This guide provides a detailed, technically-grounded framework for the safe use of this compound in a laboratory setting, moving beyond mere procedural steps to explain the underlying causality for each recommendation.

Section 1: Compound Identification and Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling. These characteristics dictate storage conditions, appropriate personal protective equipment, and emergency response measures.

| Property | Value | Source |

| Chemical Name | tert-butyl 6-(hydroxymethyl)indazole-1-carboxylate | [4] |

| CAS Number | 1126424-52-9 | [4][5][6] |

| Molecular Formula | C13H16N2O3 | [4] |

| Molecular Weight | 248.28 g/mol | N/A |

| Appearance | Solid | [7] |

| Storage | Store in a cool, dry, well-ventilated place. Some suppliers recommend refrigerated storage (2-8°C). | [8][9][10] |

Section 2: Hazard Identification and GHS Classification

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling. The primary hazards are associated with irritation and acute toxicity if ingested.

GHS Pictogram:

GHS07: Harmful/Irritant[4]

Signal Word: Warning [6]

The causality behind this classification stems from the compound's potential to cause localized irritation upon contact with skin and eyes and to irritate the respiratory tract if inhaled as a dust.[6] The "Harmful if swallowed" classification indicates a risk of acute toxicity upon ingestion.[4]

| GHS Hazard Class | Hazard Statement | Code |

| Acute Toxicity, Oral | Harmful if swallowed | H302[4] |

| Skin Corrosion/Irritation | Causes skin irritation | H315[6] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319[6] |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335[6] |

Primary exposure routes in a laboratory setting are inhalation of the powder, direct skin or eye contact, and accidental ingestion.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental principle of laboratory safety. For a solid compound like this, which can form airborne dust, engineering controls are the primary defense, supplemented by a robust PPE protocol.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.

-

Rationale (Causality): A fume hood is essential to control the release of fine dust particles into the laboratory environment, directly mitigating the respiratory irritation hazard (H335).[6] It provides a contained workspace, minimizing the risk of inhalation and widespread contamination.

-

Essential Facilities: Workstations must be equipped with, or be in close proximity to, an eyewash station and a safety shower.[11] This ensures immediate decontamination is possible in the event of an accidental exposure.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is used to protect the user from hazards that cannot be eliminated by engineering controls. The selection of PPE must directly address the identified GHS hazards.

| PPE Type | Specification | Rationale and Justification |

| Eye & Face Protection | Safety glasses with side shields, or chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. | Protects against accidental splashes and airborne particles, preventing serious eye irritation (H319).[6][11][12] |

| Hand Protection | Nitrile rubber gloves. | Provides a chemical-resistant barrier to prevent skin contact, mitigating the risk of skin irritation (H315).[6][9][12] |

| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination.[6][9] |

| Respiratory Protection | Generally not required when handled within a certified fume hood. | A fume hood provides adequate ventilation. If weighing large quantities or if a fume hood is unavailable, a NIOSH-approved respirator for particulates may be necessary.[6][9] |

Section 4: Protocols for Safe Handling and Storage

A self-validating protocol ensures that safety is built into the workflow. Each step is designed to systematically reduce risk.

Storage Protocol

-

Receiving: Upon receipt, visually inspect the container for damage.

-

Labeling: Ensure the manufacturer's label is intact and legible, displaying the chemical name and hazard pictograms.

-

Storage Location: Store the container in a cool, dry, and well-ventilated area designated for chemical reagents.[8] Keep the container tightly closed to prevent absorption of moisture.[9]

-

Segregation: Store away from strong oxidizing agents and other incompatible materials.

Experimental Workflow: Weighing and Dispensing

This common laboratory task presents the highest potential for dust generation and exposure. The following workflow is designed to minimize this risk.

Caption: Workflow for weighing tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate.

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First Aid Protocol | Justification |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][9][13] | To remove the individual from the contaminated atmosphere and support respiration. |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6][9][13] | To dilute and remove the irritant from the skin surface. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][8] | To flush the irritant from the eye and prevent serious damage. |

| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water. Immediately call a POISON CENTER or doctor.[4] | To avoid aspiration of the chemical into the lungs and to get immediate professional medical advice due to its acute toxicity. |

Accidental Release (Spill) Protocol

A systematic response to a spill is critical to prevent secondary contamination and exposure.

Caption: Workflow for responding to a chemical spill.

Section 6: Waste Disposal

All waste generated from handling this compound must be treated as hazardous.

-

Solid Waste: Contaminated items such as gloves, weigh paper, and cleaning materials must be placed in a clearly labeled, sealed hazardous waste container.[6]

-

Chemical Waste: Unused or waste quantities of the compound itself must be disposed of in a designated container for solid chemical waste.

-

Compliance: All disposal must be carried out in accordance with institutional, local, and national regulations. Engage with your institution's Environmental Health & Safety (EHS) department for specific guidance.[8]

Conclusion

tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate is a valuable reagent in drug discovery and development. Its potential hazards, including skin, eye, and respiratory irritation, and oral toxicity, are manageable through a disciplined approach to safety. By understanding the rationale behind safety protocols—from the use of engineering controls to the specific choice of PPE and emergency procedures—researchers can handle this compound with confidence and integrity, ensuring a safe laboratory environment for all.

References

- CymitQuimica. (2024). Safety Data Sheet: tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1- carboxylate. Retrieved from CymitQuimica website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGccAzPOIRmEx1I51V6eInFZGDyVTDqkde34f3YsowfsHvhDqX87KCkE5akT4VOiPyjkP20v5gDlDF6DiGStPTSaZoUbFWuaEidsk-Nuye6zN5Yl_VEuw-Sa0-Xczjnt5QZ1nE7SI-xC-HYku56ew1pWImLx1kLT3DXQQ==]

- National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdXcR8hZP4mCnhUQ76DTkL61KEhOwS6aC-ompMRszAPKSE0ILcA8OQSs9tixjTokaQpwiQAnqA0JUH0Att_Q9N4W6UvYXkYCKVlM2i2xVjSvxOCfQvW3NRxHENuIyytaJs2CKyslJeEg6BpIE=]

- Cole-Parmer. (n.d.). Material Safety Data Sheet: Ethyl 3-(tert-butyl)-1-methyl-1H- pyrazole-5-carboxylate. Retrieved from Cole-Parmer website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFva__fxLgbNmh0WGcmddd5CnQLzd3fG8PKlpi0DqoqL6LIjWj3lbrnyf196h7-gcmsjtdUuNSkE2NeTyk4ONF7E4NfPk790of0tYFNONkfDDO-XhQW5Cgx2VmftMqnA7EpkZjqlDHG6-18DcJx]

- ChemicalBook. (n.d.). tert-butyl 3-(1-acetyl-1H-indazole-6-carboxamido)-4-(4-(2-fluoro-3-methoxy-6-propoxybenzoyl)benzamido)pyrrolidine-1-carboxylate. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6UE8HbLxnB3sgme5-NE02Xbl_oBw21iCEJfc2XWYHMkjpd4lc9-Ht_zu_EyEK5AK2UuEaLzprQBwDqLqow6c74AirwJAvN9Dzxv5MEakq-hRBW3OKoPAC3cdrKwtWSB3p-8Ro4z4jZVfMu9yrGnbq4BGrNK_NjQ0DZpNrGcm19_I=]

- Sigma-Aldrich. (n.d.). tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdksM-aI1i0iIY99VmitfhXLpiwTRfNWeSenVtODhC2jK-mqZfehFzTZ_WHQGYgmXMnenkO_DVsXyUBjJogUmmSQnNECvRkbIkTu3dh5oGl_mogTYaJbU86PHHWgyFGzVIaiGF_-f8aNj0mxhZ8fuEHmDjNdxzgacMZMrhQLJzcbH4bdgGMGB403D4LfCFZWbn9z6vABcWUSc=]

- J&K Scientific. (n.d.). tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate. Retrieved from J&K Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk6LgjE0zqGJj0m86J8fvpMDexYBog2tZhsfRQb1uUafHkfhKeC5DOzYV0SmqICKxGekfD2vgJHcYOPYFUSP7NER4QxxwmxfDGsORBD48VWbJkFHyB559DDLHW2Uu7E6x96cuuBj3Rbwff]

- National Center for Biotechnology Information. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEBp28qWb2c7h-052_gnBjiVx8vmD3YpZJA2T2QHceGfByASrLE94BM62UbbK1S173ZyCfKhv3YWDNlQciE2DswLtFmP-ZikUqsE6yH-fBXedA9EBopQk_PFk6tqYyUWWV5tD05LjTBq3WIjbx]

- BLDpharm. (n.d.). tert-Butyl 5-amino-1H-indazole-1-carboxylate. Retrieved from BLDpharm website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHR4G68TNoXawmSunacg9u7eJTZ7Dw6zzGzV1VAR_y8OlHCyNdt9zStd9JeM4TGbS_TfFi5nHjwkjEuA_oAKMb6sFJ-n2cdiGAqLKkWALWaCmWQZbXyga8AYzRhfk6Ba66gsLOmbMzo3LSDTbO]

- Fluorochem. (n.d.). TERT-BUTYL 6-(HYDROXYMETHYL)-1H-INDAZOLE-1-CARBOXYLATE. Retrieved from Fluorochem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWVXEzU8ojFohwW9AVMKiWMw0Cf9fgk_S2zX_DSfWGXIHMPkICv4dEzpEG8gxbHYQHAHzmD9B61AJbgUNRlMJ4ElRkbhZPGI8vrA9MVBVUjjr2QWxlTDWlS1bhlC98y8mY7d3R]

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1H-Indazole-6-carboxylic acid. Retrieved from Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwyj_CT_wIZanOa158gRooVDHsb7zT4zTCsBssHYJ2jM1l6me4pyUiqqlImrjQ8v4ivJ22H3OZMb7A_71grSAZ9q9IUbtYbVEr3IMT9Z8t2-EjHrkzao2BtZaVLTTqm3HjcMymDBxeFLiS0mOmpohCleUVrVYSs29DeoGA1ReB2MkZbFkK-ie3g8X30E9RBtBHaZApx2DAnQ8l7aR__q9C468JanpBNf_rGOOIVWb21r-uShTtsD8XTMwdrbptJWKxQPzrzJK6_aDGWFEsCTkQu3mqn2HJWA==]

- BLDpharm. (n.d.). tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate. Retrieved from BLDpharm website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtor-JClv15rSHS1HHOalzqHnI2diCOrqHzfA7Saau3E4W3SPd0FCuzujJ0GSRpmQDa3PsbgdoETqY9lZy5qWljKJoj2Vzct29zBKC78iOEbuYfE4pkVDERmJHEfbNa9n4oo9wvL71YsaqE5zdKw==]

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved from Cole-Parmer website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGOvqi3waKCR0_19MylD-wZvFhbSAEBq5DeUCntx2HzED7SFxo-qt8sz5VbhGQ_U0vhO_g_Ero3B08rX4geGUaSZq3UYMzRoR6LNf7imh2IwDujamHY4keINCnOelD5J_vxDL2fgt8CbuSpT6z]

- Trusetal Verbandstoffwerk GmbH. (n.d.). Personal protective equipment Medical sector. Retrieved from Trusetal website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfvcRKf-FJ73wOSTBnfkTjLDcOAFHqpn-d-NQOtVzLeJZgcg2J773RIe_CMTfW5pjujHf49iHSPsYJ7BYPwiKOgn3TxTW9IcZ5y_KkyrYMWYIdq2mMxk30AHo0TRa9C2MLYM4eJUPLCKIPfuJBfHCPDDhmh5r-jOXG6x0IscttH1isgUoBkibF]

- Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyRLCYFv_qO-0r4DyHy-DYCD09KOdTpersQA07jlZ57ruq99vpsDBaFDPgCjwNLFZLaFP-EO09JIW4f0dx4QvX0ElxooPINJmRhiGBhpnKxPHCQ24HJWVov5NEytyPsBFHkGk851tAY2Uasrw=]

- ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOsN-Av2S7FXkAa7aMJszJUVkNBUHYH8GBF2Kwyp2FvXErHHdCI2nFXrK0F5JrQa_iV4KDVSdYZ73kDK9S1ukFNRBZNO94wxJIWcnN5mmXOz2qKYlvQq_xPYOREGX5oFrNVCpbhMEAkmhbKMcoVC_jHHUW07KQecfvf0muIzrK3ZOUsJZHZm9HUZwxQ5VEihUM0Nw61uPJTdg2fW3OBaLgdJzYc4Q_sXJlGo-cutgHe7Qr2ECIoxW74GrhVyiQSHqJ]

- Safety Data Sheet. (n.d.). 1 - Safety Data Sheet. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNwxZSxZ3QYNDn1cTYYrbtalk13x8Gb1WzWhd-D4jghM9nriG4OgaeLCMcTR66f802x1cbTlcgNb6-gqTaEhCdzxq9kRYSP8OEKZEQgg8PtWQgkDbK9KTZnl6tJAvasHdoymgCTLNGMJf33Md0kz05]

- SynZeal. (n.d.). Safety Data Sheet. Retrieved from SynZeal website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8PMPbxFXIp8hepU1XPPVxW-Si0x4HNwLSHWeKeOJHK7gCjVYG4p60VCs71fNVhyiEaGS2LE-yHt50K-I1Dwgml3nCfj33X5DFik9-TfRq0a9WY_tj5trNB0WOLrT3cUcebNygQ4N_wc_er7fullK3263RTUddzg==]

- National Center for Biotechnology Information. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmH8wBUZdH376qmfYzYiGrKKJQSs60lsfWhhYOzkT5czOjLPAxlGZpC4GcAQx9Ou4I9EDitpSobypG1ffJ5TV5iVJ4nUaLde4BSql_5xQeky6FOBQNulmENGD8wjAPR0jEopea8lKF8oFKqAYj]

- National Center for Biotechnology Information. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBtGqiyk9a_97ib268FT3aY0SrgutvLjfHr6Rv-cKR_ep8irDoZ3stdyW8TNQDcDbnmj7UIAO6I8zZThHHHHC5XOP91msCAKiBzSeRwioszEW5raUf89uIJBizLIqLazra7faprV4XXjSWrWlR]

- Smolecule. (n.d.). Buy tert-Butyl 3-iodo-6-vinyl-1H-indazole-1-carboxylate. Retrieved from Smolecule website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLj-aX-hrCDamcrDKM0EiB8aiUg_d3HAPDXcw-08_xqF5m-aUvzqg2DZtcDYFBe8mmHdUXGd3ErW67b3wv6vbWhxTITkjIEvs7z6PSDDJP5Texo3BmkpnEj6kYno3Q-r7yhe_0t65O]

- National Center for Biotechnology Information. (n.d.). Butylated Hydroxyanisole. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGES0rwsDN3ncLADw3vW6BWiTcizZN3DjcnBzjY05HO8csoLzxDCNCmH_veCwEBzntWb90G3tFRyNN7b0OdiU9Kcy6IDuQsJtAerBWkdxy1GyMZop2R_hU8oPdZ01wwOWCHVSfZfoQ21vtFwRsNZ0VnioNuwSBkVzWI1FVTL1AoiQE=]

- BLDpharm. (n.d.). 1126424-52-9|tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate. Retrieved from BLDpharm website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-4SRj3WUKgeNxC6kimBPuq_36yQIqmFla7Sgp54Fkw1k35EHF7gTaPKNwwA07AmCZMBjBCbFcf894cuGkpA3Ge6B3Jy3g1I_MlxTUY1SkvI5DMSS2OBRTa5MsRQ0bd2er4sCuf_97a2mOPwUUEA==]

- 3W Pharm. (n.d.). tert-Butyl 6-(hydroxymethyl)-1h-indazole-1-carboxylate - CAS:112642-45-2. Retrieved from 3W Pharm website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYDrI70h4tvMZjBl8tsXcQr3_eyuxHuo7BiGLcJYS5RCn1DsERTfYD125AiWEiZNl_b835Z9BkHYo_UtI59IyLn8StRzmOM2uhU2eMTZ8Nh0ujKbP6rdkWu8LWpcUabvPbNALaIQ==]

- AK Scientific, Inc. (n.d.). Safety Data Sheet: tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate. Retrieved from AK Scientific, Inc. website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF_wqaKoiR1PTn-RebiDdEG4SAeiHBz7acmIOZAepwkZCGsSs_hpBXc37FxpVesbuDHS0gah-z_f0WCENLUvLNkt6vR4MM0zfr7coitZV368d0HaMADNMDBJvtLkVT]

Sources

- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1126424-52-9|tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.ca [fishersci.ca]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 1337880-58-6|tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Wound Care, Eye Diagnostics & Surgical Kits | Trusetal [tshs.eu]

- 13. synzeal.com [synzeal.com]

An In-depth Technical Guide to tert-butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate

Abstract